molecular formula C17H15NO4S B346257 8-Quinolyl 4-ethoxybenzenesulfonate CAS No. 335219-87-9

8-Quinolyl 4-ethoxybenzenesulfonate

Cat. No.: B346257
CAS No.: 335219-87-9
M. Wt: 329.4g/mol
InChI Key: BECLIZYVLDVFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolyl 4-ethoxybenzenesulfonate is a chemical compound of significant interest in medicinal chemistry and anticancer research. This sulfonate ester belongs to a class of compounds that have demonstrated potent biological activity. Research into structurally related quinoline sulfonates has revealed strong antiproliferative effects against a diverse panel of human cancer cell lines, including leukemia, colon carcinoma, glioblastoma, and pancreatic cancer . These compounds often exhibit a promising selectivity profile, showing minimal effects on the proliferation of non-cancerous cells, which highlights their potential as scaffolds for developing novel anticancer agents . The mechanism of action for this class of compounds is multifaceted. Studies on related benzenesulfonate scaffolds indicate a robust ability to induce cell cycle arrest at the G2/M phase, an effect comparable to or even exceeding that of established chemotherapeutics like paclitaxel . This activity frequently corresponds with the induction of programmed cell death through both apoptosis and autophagy pathways . The biological activity is influenced by the protein status within the cell, with evidence of activation of both p53-dependent and p53-independent pathways, alongside the involvement of proteins like p62 and GADD44 . Furthermore, the quinoline moiety is a privileged structure in drug discovery, known for its wide range of pharmacological applications and its ability to serve as a chelating agent for various metal ions . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

CAS No.

335219-87-9

Molecular Formula

C17H15NO4S

Molecular Weight

329.4g/mol

IUPAC Name

quinolin-8-yl 4-ethoxybenzenesulfonate

InChI

InChI=1S/C17H15NO4S/c1-2-21-14-8-10-15(11-9-14)23(19,20)22-16-7-3-5-13-6-4-12-18-17(13)16/h3-12H,2H2,1H3

InChI Key

BECLIZYVLDVFKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 8-quinolyl 4-ethoxybenzenesulfonate with structurally related compounds, emphasizing substituent effects:

Compound Name Substituent(s) on Benzene Ring Molecular Formula (Example) Key Properties/Applications
This compound 4-OCH₂CH₃ C₁₇H₁₅NO₄S Enhanced organic solubility, potential metal coordination
Quinolin-8-yl 4-iodobenzenesulfonate 4-I C₁₅H₁₀INO₃S Heavy atom effect for crystallography; lower solubility
Quinolin-8-yl 4-bromo-3-ethoxybenzenesulfonate 4-Br, 3-OCH₂CH₃ C₁₇H₁₄BrNO₄S Steric hindrance from meta-ethoxy; altered reactivity
4-Nitro-N-(8-quinolyl)benzenesulfonamide (qnbsa) 4-NO₂ (sulfonamide) C₁₅H₁₁N₃O₄S Electron-withdrawing nitro group; strong metal binding

Key Observations :

  • Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in qnbsa or halogens like iodine/bromine). This impacts metal-ligand interactions; for instance, nitro groups enhance Lewis acidity at metal centers .
  • Solubility : Ethoxy-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, which aggregate due to hydrophobic effects .

Physicochemical and Stability Profiles

Stability in Solvents and Metal Interactions
  • Solvent Effects: Studies on 8-quinolyl sulfate (a related compound) show that decomposition rates vary significantly with solvent polarity. For example, in aqueous ethanol, Cu(II)-catalyzed decomposition is accelerated due to solvent coordination . By analogy, this compound may exhibit similar solvent-dependent stability, with the ethoxy group mitigating hydrolysis in nonpolar environments.
  • Metal Ion Interactions: The decomposition of 8-quinolyl sulfate is strongly catalyzed by Cu(II) ions (Table V in ).

Reactivity and Functional Comparisons

  • Sulfonate vs. Sulfonamide : Sulfonamides (e.g., qnbsa) form stable coordination complexes with transition metals like Zn(II) and Cu(II) due to the N–H group’s ability to participate in hydrogen bonding . In contrast, sulfonate esters (e.g., the target compound) lack this feature, relying on sulfonate oxygens for weaker interactions.
  • Substituent Position : Para-substituted derivatives (e.g., 4-ethoxy) generally exhibit higher symmetry and crystallinity compared to meta-substituted analogs (e.g., 3-ethoxy in 4-bromo-3-ethoxybenzenesulfonate), which may influence their solid-state packing and melting points .

Preparation Methods

Alternative Pathway: In Situ Sulfonation

For cases where 4-ethoxybenzenesulfonic acid is unavailable, direct sulfonation of 4-ethoxybenzene followed by esterification can be employed:

Step 1: Sulfonation of 4-Ethoxybenzene
4-Ethoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C:

4-EtO-C₆H₅ + ClSO₃H → 4-EtO-C₆H₄-SO₃H + HCl\text{4-EtO-C₆H₅ + ClSO₃H → 4-EtO-C₆H₄-SO₃H + HCl}

Conditions

  • Temperature : 0°C (exothermic reaction)

  • Time : 1 hour

  • Yield : 80–85%

Step 2: Esterification as Above
The resulting sulfonic acid is converted to the sulfonyl chloride and esterified with 8-hydroxyquinoline as described in Section 1.1.

Mechanistic Insights and Stereochemical Considerations

Reaction Mechanism of Esterification

The base (e.g., pyridine) deprotonates 8-hydroxyquinoline, generating a phenoxide ion that attacks the electrophilic sulfur atom in the sulfonyl chloride (Figure 1). The transition state involves a tetrahedral intermediate, with chloride acting as the leaving group.

Key Observations

  • Regioselectivity : Exclusive substitution at the 8-position of quinoline due to steric and electronic effects.

  • Byproducts : Trace amounts of disulfonate esters (<5%) form if excess sulfonyl chloride is used.

Role of Solvent and Additives

Solvent Effects

  • Chlorobenzene : Enhances sulfonyl chloride stability by stabilizing the transition state through π-π interactions.

  • Toluene : Improves solubility of 8-hydroxyquinoline but may require longer reaction times.

Additives

  • DMAP (4-Dimethylaminopyridine) : Catalyzes esterification via nucleophilic assistance (yield increase: 8–12%).

Optimization and Scalability

Large-Scale Synthesis (Kilogram Scale)

Modified Protocol

  • Sulfonyl Chloride Synthesis : Continuous flow reactor with PCl₅ reduces exothermic risks.

  • Esterification : Slurry reactor with mechanical stirring improves mixing efficiency.

  • Yield : 65–70% (purity >98% by HPLC).

Purification Strategies

Method Conditions Purity Recovery
RecrystallizationEthanol/water (3:1 v/v)99%85%
Column ChromatographySilica gel, hexane/EtOAc (4:1)98%75%

Applications and Derivatives

8-Quinolyl 4-ethoxybenzenesulfonate serves as:

  • Antimicrobial Agent : Structural analog of membrarollin.

  • Coordination Chemistry Precursor : Forms complexes with lanthanide ions for catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.